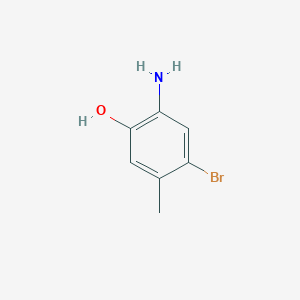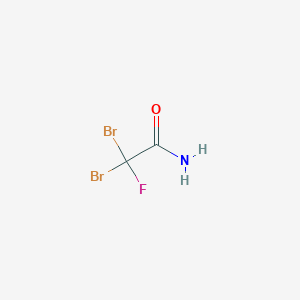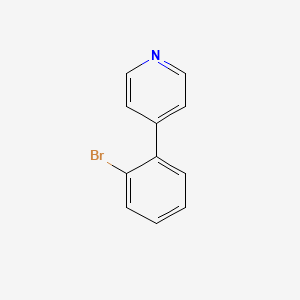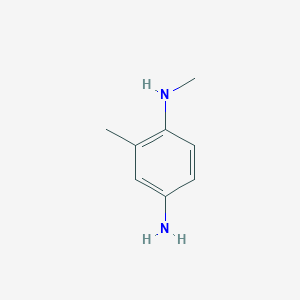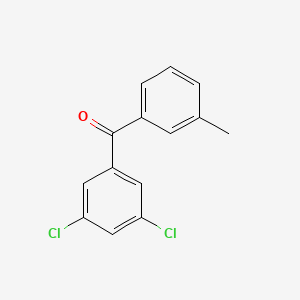
3,5-Dichloro-3'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10Cl2O and a molecular weight of 265.13 . It is used in scientific research and exhibits unique properties, making it valuable for various applications like organic synthesis and pharmaceutical development.
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-3’-methylbenzophenone consists of a benzophenone core with chlorine atoms at the 3 and 5 positions and a methyl group at the 3’ position .
Aplicaciones Científicas De Investigación
Environmental Impact and Fate
Occurrence and Fate in Aquatic Environments 3,5-Dichloro-3'-methylbenzophenone and its related compounds, like parabens, have been a concern due to their presence in aquatic environments. These compounds are mainly used as preservatives in various products, and their continuous introduction into the environment has made them ubiquitous in surface water and sediments. Notably, chlorinated by-products of these compounds, which are more stable and persistent, have been detected in different water bodies, necessitating further research on their toxicity and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicological Concerns and Mechanisms
Toxicity and Environmental Concerns The toxicity of compounds related to 3,5-Dichloro-3'-methylbenzophenone, such as chlorinated hydrocarbons and their by-products, is well-documented. These compounds, found in various technical materials, are known to be contaminated with chlorinated dibenzofurans or chlorinated dibenzodioxins, which have been associated with a range of toxic effects including chloracne, liver disease, and other serious health issues (Kimbrough, 1972).
Genetic Toxicology of Related Compounds Chlorinated dibenzo-p-dioxins, a group related to 3,5-Dichloro-3'-methylbenzophenone, have been a focus of research due to their extreme environmental and industrial hazard potential. Their mutagenicity and cytological effects appear to be influenced by the position of chlorine substitution, with the most active form being the 2,3,7,8-derivative. Further studies are needed to fully understand their mutagenic potential and the promoting effect on the mutagenicity of other compounds (Wassom, Huff, & Loprieno, 1977).
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZDFCOYCSYRST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-methylbenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

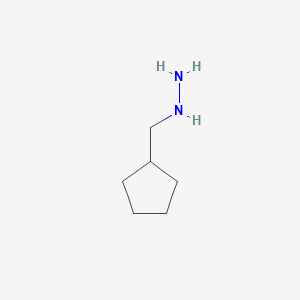
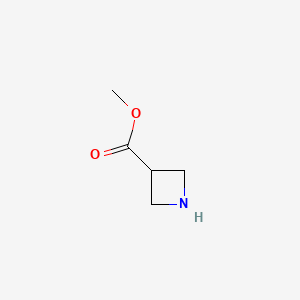


![1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1357745.png)


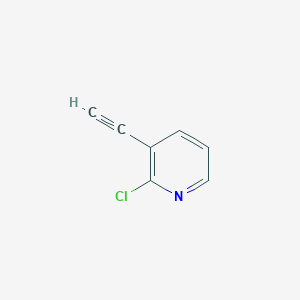
![3',5'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1357761.png)
